molecular formula C11H15NO3 B2767843 Amino(2-ethoxy-5-methylphenyl)acetic acid CAS No. 1025010-57-4

Amino(2-ethoxy-5-methylphenyl)acetic acid

Cat. No.: B2767843
CAS No.: 1025010-57-4
M. Wt: 209.245
InChI Key: ZSKJUPGBGBZLPK-UHFFFAOYSA-N
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Description

Amino(2-ethoxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetic acid, featuring an amino group, an ethoxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(2-ethoxy-5-methylphenyl)acetic acid typically involves the reaction of 2-ethoxy-5-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then subjected to further purification steps, such as recrystallization, to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and distillation, ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Amino(2-ethoxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or other functional groups.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Amino(2-ethoxy-5-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino(2-ethoxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methyl groups contribute to its hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Amino(2-ethoxyphenyl)acetic acid
  • Amino(2-methylphenyl)acetic acid
  • Amino(2-ethoxy-4-methylphenyl)acetic acid

Uniqueness

Amino(2-ethoxy-5-methylphenyl)acetic acid is unique due to the specific positioning of the ethoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-2-(2-ethoxy-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJUPGBGBZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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